Cas no 2228754-26-3 (3-(3-bromopropyl)-4-chlorocinnoline)

3-(3-Bromopropyl)-4-chlorocinnoline is a brominated and chlorinated cinnoline derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of both bromopropyl and chloro substituents enhances its reactivity, making it suitable for further functionalization via cross-coupling or nucleophilic substitution reactions. Its well-defined structure allows for precise modifications in the development of biologically active compounds or materials. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers may find it valuable for constructing complex heterocyclic frameworks or exploring structure-activity relationships in medicinal chemistry applications.
3-(3-bromopropyl)-4-chlorocinnoline structure
2228754-26-3 structure
Product Name:3-(3-bromopropyl)-4-chlorocinnoline
CAS No:2228754-26-3
MF:C11H10BrClN2
MW:285.567500591278
CID:6242894
PubChem ID:165680193
Update Time:2025-10-31

3-(3-bromopropyl)-4-chlorocinnoline Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromopropyl)-4-chlorocinnoline
    • EN300-1918373
    • 2228754-26-3
    • Inchi: 1S/C11H10BrClN2/c12-7-3-6-10-11(13)8-4-1-2-5-9(8)14-15-10/h1-2,4-5H,3,6-7H2
    • InChI Key: ZEYDUOAUCLMZSH-UHFFFAOYSA-N
    • SMILES: BrCCCC1=C(C2C=CC=CC=2N=N1)Cl

Computed Properties

  • Exact Mass: 283.97159g/mol
  • Monoisotopic Mass: 283.97159g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.8Ų

3-(3-bromopropyl)-4-chlorocinnoline Pricemore >>

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Additional information on 3-(3-bromopropyl)-4-chlorocinnoline

Professional Introduction to Compound with CAS No. 2228754-26-3 and Product Name: 3-(3-bromopropyl)-4-chlorocinnoline

The compound with the CAS number 2228754-26-3 and the product name 3-(3-bromopropyl)-4-chlorocinnoline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 3-(3-bromopropyl)-4-chlorocinnoline consists of a cinnoline core substituted with a bromopropyl group at the 3-position and a chloro group at the 4-position, which contributes to its distinct chemical behavior and reactivity.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their therapeutic potential. Cinnoline derivatives, in particular, have been extensively studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of halogenated alkyl groups into the cinnoline scaffold enhances the compound's ability to interact with biological targets, making it a valuable candidate for further investigation.

One of the most compelling aspects of 3-(3-bromopropyl)-4-chlorocinnoline is its versatility in synthetic chemistry. The presence of both bromine and chlorine atoms provides multiple sites for functionalization, allowing chemists to modify the molecule in various ways to optimize its biological activity. This flexibility has enabled researchers to explore diverse chemical pathways, leading to the development of new analogs with enhanced properties. For instance, recent studies have demonstrated that derivatives of this compound exhibit promising effects in inhibiting certain enzymes involved in cancer progression.

The synthesis of 3-(3-bromopropyl)-4-chlorocinnoline involves a series of well-defined chemical transformations that highlight the compound's synthetic accessibility. The bromopropyl group can be introduced through nucleophilic substitution reactions, while the chloro group can be incorporated via electrophilic aromatic substitution on the cinnoline ring. These reactions are typically performed under controlled conditions to ensure high yield and purity, which are critical for pharmaceutical applications.

From a pharmacological perspective, 3-(3-bromopropyl)-4-chlorocinnoline has shown intriguing biological activities that warrant further exploration. Preclinical studies have indicated that this compound may have potential in treating various diseases by modulating specific cellular pathways. For example, its ability to inhibit certain kinases has been observed in vitro, suggesting its utility in developing targeted therapies for cancers. Additionally, its interaction with other biological targets has been investigated, revealing possible applications in managing inflammatory disorders.

The structural features of 3-(3-bromopropyl)-4-chlorocinnoline also make it an attractive scaffold for drug design. The cinnoline core provides a rigid framework that can be easily modified to improve pharmacokinetic properties such as solubility and bioavailability. Furthermore, the halogenated substituents enhance binding affinity by forming hydrogen bonds or participating in hydrophobic interactions with biological targets. These characteristics have prompted researchers to explore its use in designing next-generation drugs.

In conclusion, 3-(3-bromopropyl)-4-chlorocinnoline (CAS No. 2228754-26-3) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile synthetic chemistry make it a valuable tool for drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapies for various diseases.

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